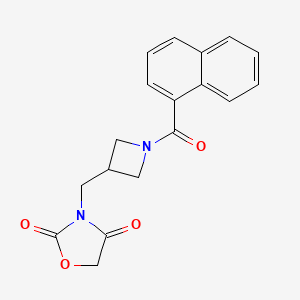

3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c21-16-11-24-18(23)20(16)10-12-8-19(9-12)17(22)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKIAEQJZHRCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)CN4C(=O)COC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a derivative of oxazolidine known for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a naphthoyl group attached to an azetidine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazolidine derivatives. The compound has shown promising results against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines (e.g., L929 fibroblasts) demonstrated that the compound exhibits selective toxicity. While some derivatives showed high cytotoxicity, others maintained cell viability, suggesting a potential therapeutic window.

Table 2: Cytotoxicity Results

| Compound ID | Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|---|

| Compound 1 | L929 | 50 | 85 |

| Compound 2 | A549 | 25 | 120 |

| Compound 3 | HepG2 | 30 | 95 |

These results indicate that while some derivatives may be effective against cancer cells, they can also exhibit non-selective toxicity at higher concentrations.

The biological activity of 3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar to other oxazolidines, this compound may inhibit bacterial ribosomal function.

- Disruption of Cell Wall Synthesis : The presence of the oxazolidine ring is crucial for its interaction with bacterial enzymes involved in cell wall synthesis.

- Induction of Apoptosis in Cancer Cells : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazolidine derivatives and evaluated their antimicrobial and cytotoxic properties. Among these, 3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione was highlighted for its potent activity against MRSA and low cytotoxicity towards normal cells .

Another investigation focused on its anticancer effects in vitro against lung cancer cells (A549). The results indicated that the compound significantly reduced cell viability through apoptosis induction while sparing normal cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxazolidine-2,4-Dione Derivatives

*Hypothetical formula based on structural analysis.

- Substituent Effects: The 1-naphthoyl group in the main compound increases molecular weight and lipophilicity compared to smaller substituents like methoxy or methylthio. This may enhance membrane permeability but reduce aqueous solubility. Fluorine atoms in ’s compound improve metabolic stability and electronegativity, while the sulfonyl group introduces strong electron-withdrawing effects .

Spectroscopic and Structural Data

- NMR Spectroscopy : highlights that substituents significantly influence chemical shifts. For example, methoxy groups in oxazolidinediones produce distinct singlet peaks near δ 3.8 ppm, whereas aromatic protons in naphthoyl groups resonate downfield (δ 7.5–8.5 ppm) due to ring currents .

- Bond Lengths : Chroman-2,4-dione analogs () exhibit C=O bond lengths of ~1.21 Å and C-N bonds of ~1.38 Å, consistent with the oxazolidine-2,4-dione core’s resonance stabilization. Substituent steric effects may slightly alter bond angles but retain core rigidity .

Physicochemical and Functional Implications

- Lipophilicity : The 1-naphthoyl group (logP ~4.5 estimated) increases hydrophobicity compared to ’s methoxy derivative (logP ~2.1). This may influence drug-likeness parameters like absorption and bioavailability.

- Reactivity : Sulfur in ’s compound could participate in disulfide bonds or metal coordination, while fluorine in ’s derivative resists oxidative metabolism .

Q & A

What are the established synthetic routes for 3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, and how do reaction conditions influence yield?

Level: Basic

Answer:

The compound’s synthesis typically involves multi-step reactions, including:

- Acylation of azetidine intermediates : Reacting 1-naphthoyl chloride with azetidine derivatives under anhydrous conditions (e.g., dichloromethane, base catalysis) to form the 1-naphthoyl-azetidine core .

- Oxazolidine-2,4-dione conjugation : Alkylation or nucleophilic substitution at the azetidine’s methyl group using oxazolidine-2,4-dione precursors. Catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance regioselectivity and reduce side reactions (e.g., overalkylation) .

- Solvent-free methods : For scalability, solvent-free condensation under microwave irradiation or using zirconium-based catalysts improves reaction efficiency and reduces purification steps .

Critical factors : Temperature control (20–60°C), moisture exclusion, and stoichiometric ratios (e.g., 1:1.2 for acyl chloride:azetidine) are key to achieving >70% yield.

How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Level: Basic

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard:

- Data collection : High-resolution (<1.0 Å) datasets at low temperatures (100 K) minimize thermal motion artifacts .

- Refinement strategies : Use SHELXL’s restraints for flexible moieties (e.g., the azetidine ring) and validate via R-factor convergence (<5%).

- Handling twinning : For twinned crystals, SHELXD/SHELXE pipelines enable robust phasing and electron density mapping .

How should researchers address contradictions between computational and experimental NMR data?

Level: Advanced

Answer:

Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. Methodological steps include:

- DFT optimization : Compare calculated (B3LYP/6-311+G(d,p)) and experimental H/C NMR shifts. Adjust for solvent polarity (e.g., PCM model for DMSO) .

- Variable-temperature NMR : Identify conformational equilibria by tracking peak splitting at 25–60°C.

- 2D experiments : Use HSQC and NOESY to confirm through-space couplings (e.g., naphthoyl-azetidine proximity) .

What advanced strategies optimize the compound’s stability under physiological conditions?

Level: Advanced

Answer:

- pH-dependent degradation studies : Use HPLC-MS to monitor hydrolysis of the oxazolidine-2,4-dione ring at pH 7.4 (simulated biological fluids). Stabilizers like cyclodextrins or PEGylation reduce hydrolysis rates .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) for storage recommendations .

How can researchers validate the compound’s purity for pharmacological assays?

Level: Basic

Answer:

- HPLC-DAD/ELSD : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is required for in vitro studies .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS and isotopic pattern matching. Exact mass deviation <2 ppm ensures structural fidelity .

What computational tools predict the compound’s reactivity in nucleophilic environments?

Level: Advanced

Answer:

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (Gaussian 16) to identify electrophilic sites (e.g., oxazolidine-dione carbonyl) prone to nucleophilic attack .

- Molecular Dynamics (MD) simulations : Simulate solvation effects (e.g., water/DMSO) to predict aggregation or solvent-shielded reactive moieties .

How do substituents on the naphthoyl group influence spectroscopic properties?

Level: Advanced

Answer:

- UV-Vis spectroscopy : Electron-withdrawing groups (e.g., -NO₂) redshift the naphthoyl π→π* transition (280→320 nm) .

- Fluorescence quenching : Steric hindrance from bulky substituents reduces quantum yield; measure via time-resolved fluorescence .

What safety protocols are critical for handling this compound?

Level: Basic

Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for powder handling; avoid electrostatic discharge via grounded equipment .

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

How can researchers resolve conflicting crystallographic and spectroscopic data on conformation?

Level: Advanced

Answer:

- Cross-validation : Compare SCXRD torsion angles with NOESY-derived distances. Discrepancies may indicate crystal packing vs. solution-state differences .

- Dynamic NMR : Analyze line-shape changes to estimate rotational barriers (e.g., azetidine ring puckering) .

What catalytic systems improve enantioselectivity in asymmetric synthesis?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.